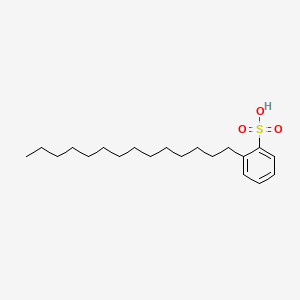

2-Tetradecylbenzenesulfonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Tetradecylbenzenesulfonic acid is an organosulfur compound with the molecular formula C20H34O3S. It is a member of the benzenesulfonic acid family, characterized by a long alkyl chain attached to the benzene ring. This compound is known for its surfactant properties, making it useful in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Tetradecylbenzenesulfonic acid can be synthesized through the sulfonation of tetradecylbenzene. The reaction typically involves the use of concentrated sulfuric acid or oleum as the sulfonating agent. The process is carried out under controlled temperature conditions to ensure the selective formation of the sulfonic acid group on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous sulfonation processes. These processes utilize reactors designed to handle large volumes of reactants and maintain precise control over reaction parameters such as temperature, concentration, and flow rates. The resulting product is then purified through neutralization and separation techniques to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Tetradecylbenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

Reduction: Reduction reactions can convert the sulfonic acid group to sulfinic acids or thiols.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfonates and sulfoxides.

Reduction: Sulfinic acids and thiols.

Substitution: Nitrobenzenesulfonic acids and halobenzenesulfonic acids.

Wissenschaftliche Forschungsanwendungen

2-Tetradecylbenzenesulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in detergents, emulsifiers, and dispersants in the manufacturing of household and industrial cleaning products.

Wirkmechanismus

The mechanism of action of 2-tetradecylbenzenesulfonic acid primarily involves its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the sulfonic acid group interacts with water, allowing it to reduce surface tension and enhance the mixing of hydrophobic and hydrophilic substances. This property is crucial in its applications as a detergent and emulsifier.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzenesulfonic acid: Lacks the long alkyl chain, making it less effective as a surfactant.

p-Toluenesulfonic acid: Contains a shorter alkyl chain, resulting in different solubility and surfactant properties.

Dodecylbenzenesulfonic acid: Similar structure but with a shorter alkyl chain, affecting its surfactant efficiency.

Uniqueness

2-Tetradecylbenzenesulfonic acid’s long alkyl chain provides superior surfactant properties compared to its shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsifying and dispersing capabilities.

Biologische Aktivität

2-Tetradecylbenzenesulfonic acid (CAS No. 27176-87-0) is a member of the linear alkylbenzenesulfonic acids (LABS) family, characterized by its long alkyl chain and sulfonic acid functional group. This compound has garnered attention for its biological activity, particularly in toxicological assessments, environmental studies, and potential applications in various industries. This article presents a detailed overview of its biological activity, including toxicity profiles, genotoxicity assessments, and relevant case studies.

This compound is a surfactant with the following chemical structure:

- Molecular Formula : C14H22O3S

- Molecular Weight : 270.39 g/mol

The compound is typically found in mixtures with other alkylbenzenesulfonic acids and exhibits surfactant properties that make it useful in detergents and industrial applications.

Acute Toxicity

The acute toxicity of this compound has been evaluated in various studies. The median lethal dose (LD50) values reported range from 530 to 1470 mg/kg body weight in rats, indicating moderate acute toxicity via oral exposure . Observed signs of toxicity include:

- Piloerection

- Diarrhea

- Weakness

- Changes in motor activity

In dermal exposure studies, the compound demonstrated potential for skin irritation and corrosion, with significant local reactions noted at high concentrations .

Subchronic and Chronic Toxicity

Subchronic exposure studies have identified the stomach as a target organ for toxicity. A no observed adverse effect level (NOAEL) of 100 mg/kg/day was established based on a 28-day oral gavage study in rats. At higher doses (400 mg/kg/day), forestomach erosion and hyperplasia were observed . Long-term studies indicated that these effects could be partially or completely reversed after a recovery period.

Genotoxicity

Genotoxicity assessments have shown that this compound is not genotoxic. In vitro studies using bacterial reverse mutation tests (Ames test) and chromosome aberration assays demonstrated negative results for mutagenicity . Furthermore, no evidence of tumorigenesis was found in available carcinogenicity studies for related compounds.

Reproductive and Developmental Toxicity

Research indicates that this compound does not pose significant reproductive or developmental toxicity risks. Studies on related alkylbenzenesulfonates showed no adverse effects on reproductive parameters or developmental outcomes .

Environmental Impact

The environmental behavior of this compound has been studied concerning its sorption characteristics and degradation pathways. Research indicates that the sorption of linear alkylbenzenesulfonates to sediments increases with longer alkyl chains, suggesting a potential for environmental persistence .

Table: Summary of Toxicological Data

| Parameter | Value | Notes |

|---|---|---|

| LD50 (oral, rats) | 530 - 1470 mg/kg | Moderate acute toxicity |

| NOAEL (28-day study) | 100 mg/kg/day | Stomach erosion at higher doses |

| Genotoxicity | Negative | No mutagenic effects observed |

| Reproductive Toxicity | No significant effects | No adverse outcomes reported |

Case Study 1: Acute Exposure Incident

In a reported incident involving industrial exposure to dodecylbenzenesulfonic acid, workers exhibited symptoms consistent with acute toxicity (e.g., piloerection and diarrhea). This incident highlighted the need for stringent safety measures when handling such compounds in industrial settings.

Case Study 2: Environmental Assessment

A study assessing the impact of linear alkylbenzenesulfonates on aquatic ecosystems found that these compounds could affect microbial communities but did not lead to significant bioaccumulation in higher trophic levels. The findings suggest that while these substances may pose risks to aquatic life at high concentrations, their overall ecological impact may be mitigated through proper waste management practices.

Eigenschaften

CAS-Nummer |

788758-12-3 |

|---|---|

Molekularformel |

C20H34O3S |

Molekulargewicht |

354.5 g/mol |

IUPAC-Name |

2-tetradecylbenzenesulfonic acid |

InChI |

InChI=1S/C20H34O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18-20(19)24(21,22)23/h14-15,17-18H,2-13,16H2,1H3,(H,21,22,23) |

InChI-Schlüssel |

UNYKBGSYYHWZCB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.